1-Cyclopentylimidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIKDHKWKLMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopentylimidazolidin 2 One and Its Analogs
Direct Cyclization Approaches to the Imidazolidinone Ring System
The most conventional route to the imidazolidinone core involves the cyclization of a 1,2-diamine precursor with a one-carbon carbonyl equivalent. mdpi.com For the synthesis of 1-Cyclopentylimidazolidin-2-one, this would typically start from N-cyclopentyl-1,2-ethanediamine.
1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene (B1210022) for the formation of the imidazolidinone ring. nih.gov It reacts with the two amine groups of a 1,2-diamine in a sequential manner to form the cyclic urea (B33335). The reaction is advantageous due to its mild conditions and the benign nature of its byproducts, which are imidazole and carbon dioxide. nih.gov The process typically involves dissolving the diamine substrate in an anhydrous solvent like dichloromethane (DCM) and adding CDI, followed by heating to reflux. nih.gov
This method has been successfully applied to a variety of substituted diamines. For instance, the cyclization of N,N'-disubstituted diaminocyclohexane derivatives with CDI proceeds efficiently to yield the corresponding fused imidazolidin-2-ones. nih.gov
Table 1: Examples of CDI-Mediated Imidazolidin-2-one Synthesis
| Starting Diamine | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N,N'-Dibenzyl-(R,R)-diaminocyclohexane | CDI | DCM | Reflux, 17h | 1,3-Dibenzyl-trans-perhydrobenzimidazol-2-one | 98% | nih.gov |
| N,N'-Bis(4-methoxybenzyl)-(R,R)-diaminocyclohexane | CDI | DCM | Reflux | 1,3-Bis(4-methoxybenzyl)-trans-perhydrobenzimidazol-2-one | 84% | nih.gov |
Phosgene (COCl₂) and its solid, easier-to-handle equivalent, triphosgene (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of cyclic ureas from diamines. The reaction of a 1,2-diamine with phosgene in the presence of a base, such as aqueous potassium hydroxide (B78521), provides the imidazolidinone in excellent yields. nih.gov
Despite its efficiency, the high toxicity of phosgene gas presents significant handling risks and potential for environmental pollution. mdpi.com Triphosgene offers a convenient substitute, acting as a source of phosgene in situ. It has been used to successfully install the 2-imidazolidinone unit in complex molecules, such as peptide derivatives. google.com However, even solid phosgene equivalents can be costly and may present challenges in waste treatment. mdpi.com
The direct reaction of a 1,2-diamine with urea represents an atom-economical approach to imidazolidin-2-ones. This method can be performed by fusing the diamine with urea at high temperatures. nih.gov A patent describes a process where ethylenediamine and urea are heated, eventually reaching 250 °C, to produce 2-imidazolidinone. mdpi.com However, such high-temperature methods can lead to the formation of polymeric impurities, making purification difficult. mdpi.com
More refined, modern approaches utilize urea derivatives under milder, acid-catalyzed conditions. For example, N-(2,2-dialkoxyethyl) ureas can undergo acid-catalyzed intramolecular cyclization and subsequent reaction with a C-nucleophile to generate 4-substituted imidazolidin-2-ones with high regioselectivity. mdpi.com This strategy benefits from readily available starting materials and simpler procedures. mdpi.com
Table 2: Comparison of Urea-Based Cyclization Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Urea Fusion | 1,2-Diamine, Urea | High temperature (e.g., 250°C) | Atom-economical | Harsh conditions, impurity formation | nih.govmdpi.com |
| Acid-Catalyzed Cyclization | N-(2,2-dialkoxyethyl) urea, C-nucleophile | Acid catalyst (e.g., TFA), Reflux | Mild conditions, high regioselectivity | Requires specialized urea precursor | mdpi.com |
Functional Group Interconversion Strategies Towards the 1-Cyclopentyl Substituent
Attaching the cyclopentyl group can be envisioned via two primary retrosynthetic pathways: either by starting with a pre-functionalized diamine or by N-alkylation of a pre-formed imidazolidin-2-one ring.
The most direct and common approach involves the synthesis of N-cyclopentyl-1,2-ethanediamine as the key precursor, which is then cyclized using one of the methods described in section 2.1. The synthesis of this diamine can be achieved through several standard organic transformations, such as the reductive amination of cyclopentanone with ethylenediamine or the nucleophilic substitution of a haloethane derivative by cyclopentylamine (B150401).
Alternatively, a functional group interconversion can be performed on the unsubstituted imidazolidin-2-one. This involves the N-alkylation of the imidazolidin-2-one parent ring. The reaction typically proceeds by deprotonating one of the N-H groups with a suitable base (e.g., sodium hydride) to form an amide anion, which then acts as a nucleophile, attacking an electrophilic source of the cyclopentyl group, such as cyclopentyl bromide. Cyclopentyl bromide itself can be prepared via the reaction of cyclopentene with hydrogen bromide in the presence of a heterogeneous catalyst. While synthetically viable, this approach can sometimes suffer from issues of regioselectivity (N1 vs. N3 alkylation if the ring is already substituted at another position) and potential over-alkylation.
Catalytic Methods in this compound Synthesis
Modern synthetic chemistry has seen a rise in the use of catalytic methods, which often provide higher efficiency, selectivity, and sustainability compared to classical stoichiometric reactions.
Transition metal catalysis offers powerful and elegant strategies for constructing the imidazolidinone scaffold, often creating multiple bonds and stereocenters in a single step. mdpi.com
Palladium Catalysis: Palladium-based catalysts are particularly versatile. One notable method is the intramolecular carboamination of N-allylureas with aryl or alkenyl bromides. mdpi.com In this process, a Pd(0) catalyst facilitates the formation of a C-C bond and a C-N bond in one operation. The proposed mechanism involves oxidative addition of the aryl bromide to the Pd(0) center, followed by N-palladation of the urea, syn-insertion of the alkene into the Pd-N bond, and subsequent reductive elimination to yield the 4,5-disubstituted imidazolidin-2-one. mdpi.comgoogle.com This method is effective for a range of substrates and can achieve good to excellent diastereoselectivity. mdpi.com
Another palladium-catalyzed approach is the intramolecular diamination of alkenes in the presence of an oxidant, which transforms an alkene-tethered urea into a cyclic urea product.
Copper Catalysis: Copper-catalyzed reactions have also been developed for imidazolidinone synthesis. One such method involves the reaction of aziridines with isocyanates. This transformation provides a diverse array of substituted imidazolidinones and shows good functional group compatibility. The proposed mechanism initiates with the coordination of the aziridine to the copper catalyst, followed by a nucleophilic attack from the isocyanate to open the aziridine ring, and a final intramolecular cyclization to furnish the product.
Table 3: Overview of Transition Metal-Catalyzed Syntheses of Imidazolidinones
| Metal Catalyst | Reaction Type | Key Precursors | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Intramolecular Carboamination | N-allylurea, Aryl/Alkenyl bromide | Forms one C-C and one C-N bond; can create stereocenters | mdpi.com |
| Palladium (Pd) | Intramolecular Diamination | Alkene-tethered urea, Oxidant | Direct oxidative transformation of an alkene | |
| Copper (Cu) | Aziridine Ring Expansion | Aziridine, Isocyanate | Good functional group compatibility; mild conditions |
Organocatalytic Approaches to the Imidazolidinone Moiety
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. acs.org For the synthesis of the imidazolidinone moiety, organocatalysts offer mild reaction conditions and high selectivity. Imidazolidinone-based organocatalysts, famously developed by MacMillan, operate through the formation of reactive iminium ion intermediates from α,β-unsaturated aldehydes. acs.orgsigmaaldrich.com This activation mode facilitates a range of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, all of which can be employed to construct substituted imidazolidinone frameworks with high enantioselectivity. sigmaaldrich.comcore.ac.uk
Another organocatalytic strategy involves the use of organic bases to catalyze the intramolecular hydroamidation of propargylic ureas. acs.org This method provides an efficient, metal-free route to imidazolidin-2-ones and imidazol-2-ones under ambient conditions. The choice of the organocatalyst is crucial for the reaction's success, with phosphazene bases demonstrating high activity. acs.org This approach is characterized by its broad substrate scope and exceptionally short reaction times. acs.org
The catalytic activity of various organic bases in the synthesis of imidazolidin-2-one 2a from propargylic urea 1a is summarized below.
| Entry | Catalyst (mol %) | Temperature (°C) | Time | Yield (%) |
| 1 | TBD (10) | 100 | 1 h | >99 |
| 2 | TBD (10) | 60 | 1 h | >99 |
| 3 | TBD (10) | rt | 3 h | >99 |
| 4 | MTBD (10) | rt | 24 h | 82 |
| 5 | BTMG (10) | rt | 24 h | 67 |
| 6 | DBU (10) | rt | 24 h | <5 |
| 7 | BEMP (5) | rt | 1 min | >99 |
| Data sourced from a study on the organo-catalyzed synthesis of imidazolidin-2-ones. acs.org |
Stereoselective Synthesis of this compound Derivatives
The synthesis of stereochemically defined imidazolidinone derivatives is of significant interest due to the prevalence of chiral structures in bioactive molecules. mdpi.com Stereoselective methods can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Approaches
Diastereoselective strategies aim to control the relative configuration of multiple stereocenters within the imidazolidinone ring. One such method involves the synthesis of cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides and ethynyl benziodoxolones via a double Michael-type addition. acs.org This reaction proceeds with high diastereoselectivity. acs.org Another approach is the diastereoselective alkylation of imidazolidinones derived from chiral amino acids, which can exclusively yield trans-disubstituted products. researchgate.net Furthermore, gold(I)-catalyzed hydroamination of N-allylic ureas has been shown to produce a variety of imidazolidin-2-one derivatives with high diastereoselectivity towards the trans product. mdpi.com
Enantioselective Methodologies
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess. Chiral imidazolidinone-based organocatalysts are central to many enantioselective transformations that lead to chiral products which can be precursors to or contain the imidazolidinone scaffold. sigmaaldrich.comtcichemicals.com For instance, the MacMillan catalyst has been successfully used in highly enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and various dienes. sigmaaldrich.comcore.ac.uk The catalyst forms a chiral iminium ion intermediate, which effectively shields one face of the dienophile, leading to high enantiomeric excess in the cycloadduct. sigmaaldrich.com This principle has been extended to other reactions like Friedel-Crafts alkylations and 1,3-dipolar cycloadditions, consistently affording products with high levels of enantioselectivity. sigmaaldrich.com
The table below illustrates the effectiveness of an imidazolidinone organocatalyst in the enantioselective Diels-Alder reaction between various aldehydes and cyclopentadiene.
| Entry | R in Aldehyde | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee %) |
| 1 | Me | 86 | 1:32 | 93 (endo) |
| 2 | n-Pr | 91 | 1:19 | 92 (endo) |
| 3 | i-Pr | 89 | 1:15 | 90 (endo) |
| 4 | Ph | 82 | >1:50 | 94 (endo) |
| Data adapted from research on enantioselective organocatalytic Diels-Alder reactions. core.ac.uk |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of imidazolidinones aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits, including reduced waste and easier product purification. researchgate.net The synthesis of substituted imidazolidin-4-ones has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation. researchgate.netmuni.cz This approach has been shown to proceed with good yields and can dramatically reduce reaction times compared to classical heating methods. researchgate.netmuni.cz For example, a microwave-assisted, solvent-free synthesis of imidazolidin-4-ones was found to be six times faster than the thermally initiated solvent-free method. muni.cz
Aqueous Media Utilization in Imidazolidinone Synthesis
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. "On-water" synthesis, where the reaction occurs at the interface of water and insoluble reactants, has been explored for the preparation of imidazolidinone derivatives. rsc.org A notable example is the efficient, one-pot synthesis of 3-hydroxy-3-(3-methyl-5-oxo-2-thioxoimidazolidin-4-yl)oxindole conjugates mediated "on water" and catalyzed by a recyclable nano-catalyst. rsc.org This method highlights the potential of aqueous media to facilitate sustainable and efficient synthesis of complex heterocyclic structures. rsc.org The use of a recyclable catalyst further enhances the green credentials of this protocol. rsc.org
Atom Economy and Reaction Efficiency Considerations in the Synthesis of this compound and its Analogs
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. An ideal reaction, from an atom economy perspective, would incorporate all reactant atoms into the final product, resulting in an atom economy of 100%. This is often the case in addition and rearrangement reactions. In contrast, substitution and elimination reactions inherently generate byproducts, leading to a lower atom economy.
Reaction efficiency, on the other hand, is a broader concept that encompasses not only atom economy but also factors such as reaction yield, selectivity, energy consumption, and the use of hazardous substances. A truly efficient synthesis will have a high yield, be highly selective for the desired product, proceed under mild conditions, and utilize non-toxic, renewable resources.
Several synthetic strategies for imidazolidin-2-ones have been developed with these principles in mind. One common and efficient approach is the cyclization of a suitable diamine with a carbonylating agent. For instance, the reaction of N-cyclopentyl-1,2-ethanediamine with a phosgene equivalent like carbonyldiimidazole (CDI) is a well-established method. While effective, the atom economy of this reaction is not perfect due to the formation of imidazole as a byproduct. However, the use of CDI is often preferred over highly toxic reagents like phosgene, highlighting a trade-off between atom economy and safety.
Another approach involves the intramolecular cyclization of urea derivatives. This method can be highly atom-economical if the cyclization is induced by heat or a catalyst without the elimination of any atoms. Research into analogous N-substituted imidazolidin-2-ones has shown that the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas can proceed with good to high yields, although the regioselectivity needs to be controlled.
The following table summarizes research findings on the synthesis of various imidazolidin-2-one analogs, providing insight into the reaction efficiencies that can be expected for the synthesis of this compound.
| Precursor/Reactants | Carbonyl Source/Catalyst | Product | Yield (%) | Reference |
| (2,2-Dimethoxyethyl)ureas | Trifluoroacetic acid | 4-(het)arylimidazolidin-2-ones | 86-97 | nih.gov |
| Propargylic carbamates | Pd(II)-AmP-MCF | 1,3-Oxazolidin-2-ones | High | nih.gov |
| Amino alcohols | Ethyl carbonate/CS₂ (Microwave) | Oxazolidin-2-ones/thiones | High | researchgate.net |
| β-hydroxy carbonyl substrates | Trimethylsilyl azide | 4,5-disubstituted oxazolidin-2-ones | 89-97 | mdpi.com |
| Cyclohexylamine and 2-chloroethyl isocyanate | - | 1-(2-chloroethyl)-3-cyclohexylurea | High | nih.gov |
Note: The table presents data for analogous cyclic ureas and related heterocycles due to the limited availability of specific data for this compound in the reviewed literature. These findings are indicative of the efficiencies achievable for this class of compounds.
Mechanistic Elucidation of Reactions Involving 1 Cyclopentylimidazolidin 2 One
Investigation of Reaction Pathways for Imidazolidinone Formation
General mechanisms for the formation of the imidazolidin-2-one core typically involve the cyclization of N,N'-disubstituted ureas or the reaction of diamines with phosgene (B1210022) or its equivalents. These reactions proceed through various intermediates, the nature of which depends on the specific reactants and conditions. However, no studies were found that specifically detail these pathways for 1-Cyclopentylimidazolidin-2-one.
Kinetic Studies for Rate Law Determination
Kinetic studies are crucial for determining the rate law of a reaction, which in turn provides insight into the reaction mechanism, such as the molecularity of the rate-determining step. Information on the order of reaction with respect to the starting materials for the synthesis of this compound is not available.
Identification of Key Intermediates and Transition States
The formation of related imidazolidinones can involve intermediates such as iminium cations. libretexts.org Computational and experimental studies are often used to identify and characterize these transient species and the transition states that connect them. For this compound, no such specific intermediates or transition states have been reported in the literature.
Isotopic Labeling Experiments in Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. There are no published isotopic labeling studies concerning the formation or transformation of this compound.
Stereochemical Outcomes and Mechanistic Implications in this compound Transformations
Transformations at the chiral centers of the imidazolidinone ring or at the cyclopentyl substituent would be subject to established principles of stereochemistry. The specific outcomes, however, are dependent on the reaction type and mechanism.
S\textsubscriptN1 and S\textsubscriptN2 Type Mechanisms Affecting Stereochemistry
Nucleophilic substitution reactions at a chiral center on the this compound structure would theoretically proceed via S\textsubscriptN1 or S\textsubscriptN2 mechanisms. An S\textsubscriptN1 reaction would likely lead to a racemic mixture of products due to a planar carbocation intermediate, while an S\textsubscriptN2 reaction would result in an inversion of stereochemistry. Without experimental data, the preferred pathway and resulting stereochemistry for this specific compound remain undetermined.
E1 and E2 Type Elimination Mechanisms
Elimination reactions, for instance, involving a leaving group on the cyclopentyl ring, could proceed through E1 or E2 pathways. bits-pilani.ac.in E1 reactions are stepwise and proceed through a carbocation, while E2 reactions are concerted. bits-pilani.ac.in The regioselectivity and stereoselectivity (e.g., Zaitsev's rule, anti-periplanar geometry) of such eliminations have been studied for many systems, but not specifically for this compound. libretexts.orgbits-pilani.ac.in The influence of the bulky imidazolidinone group on these outcomes has not been documented.
Role of Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing the reaction rate, mechanism, and stereoselectivity. While detailed mechanistic studies focusing specifically on this compound are not extensively available in publicly accessible literature, the well-established principles of physical organic chemistry allow for a comprehensive discussion of the anticipated solvent effects on reactions involving this cyclic urea (B33335). The polarity, proticity, and coordinating ability of the solvent can alter the energy of reactants, intermediates, and transition states, thereby dictating the reaction pathway.
The impact of a solvent on reaction rates is primarily determined by its differential solvation of the ground state and the transition state. wikipedia.org If the transition state is more stabilized by the solvent than the reactants, the reaction will accelerate. Conversely, if the reactants are more stabilized, the reaction will slow down. In reactions involving this compound, which possesses a polar urea moiety, solvent polarity is expected to play a significant role.
For instance, in nucleophilic substitution reactions where this compound might act as a nucleophile (via the deprotonated nitrogen) or as a substrate, the solvent choice is paramount.
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. They can stabilize charged intermediates, like carbocations in an SN1-type mechanism, by solvation. wikipedia.orglibretexts.org However, they can also form strong hydrogen bonds with anionic nucleophiles, effectively solvating them and reducing their nucleophilicity, which can disfavor SN2 reactions. wikipedia.org
Polar aprotic solvents , like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, possess large dipole moments but lack acidic protons. These solvents are effective at solvating cations but less so for anions. This leaves anionic nucleophiles relatively "bare" and highly reactive, thus accelerating SN2 reactions. wikipedia.orglibretexts.org
The influence of the solvent extends beyond reaction rates to control the selectivity of a reaction, encompassing both regioselectivity and stereoselectivity.
In a study on the intramolecular cyclization of N-(2,2-diethoxyethyl) ureas to form imidazolidin-2-ones, the choice of solvent and the amount of acid catalyst were found to have a crucial effect on the regioselectivity. nih.gov While specific data for various solvents were not tabulated, the principle highlights that the solvent can mediate the stability of competing transition states leading to different constitutional isomers.
Stereoselectivity is also highly susceptible to solvent effects, as the solvent can influence the conformational preferences of the substrate and the transition state geometry. rsc.orgresearchgate.net In reactions involving chiral derivatives of imidazolidinones, the solvent can impact the diastereoselectivity or enantioselectivity. For example, in the Norrish–Yang cyclization of imidazolidinone derivatives, the diastereomeric ratio of the products was found to be dependent on the solvent and the presence of additives. acs.org
The following interactive table illustrates the general effect of solvent type on the relative rates of SN1 and SN2 reactions, which can be considered analogous to potential reactions involving this compound.
| Reaction Type | Solvent Type | General Effect on Rate | Rationale |
| SN1 | Polar Protic | Increases | Stabilization of the carbocation intermediate and the leaving group. |
| SN1 | Polar Aprotic | Moderate | Can solvate the carbocation but less effectively than protic solvents. |
| SN1 | Nonpolar | Decreases | Poor stabilization of charged intermediates. |
| SN2 | Polar Protic | Decreases | Solvation of the nucleophile, reducing its reactivity. |
| SN2 | Polar Aprotic | Increases | Solvates the counter-ion of the nucleophile, but not the nucleophile itself, increasing its reactivity. |
| SN2 | Nonpolar | Decreases | Reactants often have low solubility. |
Furthermore, computational studies on related systems, such as the cycloaddition of ketenes and imines, have shown that electrostatic solute-solvent interactions are critical in controlling stereoselectivity. rsc.org The polarity of the solvent can enhance the diastereomeric excess in certain reactions. rsc.org This suggests that for reactions where this compound or its derivatives participate in cycloadditions or other concerted or pseudo-concerted pathways, the choice of solvent could be a powerful tool for controlling the stereochemical outcome.
In a study on the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, computational studies including solvent effects were crucial for elucidating the most feasible reaction mechanism. acs.org This underscores the importance of considering the solvent environment in theoretical models to accurately predict reaction pathways and selectivities.
While specific experimental data on this compound is sparse, the established principles of solvent effects in organic reactions provide a strong framework for predicting its behavior and for optimizing reaction conditions in its synthesis and subsequent transformations. The polarity, hydrogen-bonding capability, and coordinating nature of the solvent are all levers that can be pulled to influence the kinetics and selectivity of reactions involving this compound.
1 Cyclopentylimidazolidin 2 One As a Chiral Auxiliary and Heterocyclic Scaffold
Development and Application of 1-Cyclopentylimidazolidin-2-one Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. Imidazolidinone derivatives, such as those based on a 1-cyclopentyl framework, have been developed as highly effective chiral auxiliaries. mdpi.comresearchgate.net Their rigid, predictable conformation allows for excellent facial selectivity in a variety of carbon-carbon bond-forming reactions. These auxiliaries are attached to a substrate, often via an N-acylation, to form a chiral imide. The steric bulk of the auxiliary's substituents then effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to approach from the less hindered side. researchgate.netyork.ac.uk
Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis, enabling the construction of chiral centers. Chiral N-acyl imidazolidinones are exemplary auxiliaries for this purpose. researchgate.net Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the N-acyl imidazolidinone forms a rigid, chelated (Z)-enolate. york.ac.uk The substituent on the chiral auxiliary, such as a cyclopentyl group, sterically directs the approach of an incoming electrophile (e.g., an alkyl halide). researchgate.netyork.ac.uk
This controlled approach ensures high diastereoselectivity in the formation of the new carbon-carbon bond. Research has shown that the choice of the auxiliary's substituent and the reaction conditions, including the metal counterion and solvent, significantly influences the degree of stereoselectivity. researchgate.netyork.ac.uk For instance, alkylations of sodium enolates have sometimes been found to be superior to those of the corresponding lithium enolates. york.ac.uk The stereochemical outcome is generally predictable, with the diastereoselectivity often being very high, as illustrated in the table below which summarizes typical results from related oxazolidinone systems that follow the same principles. york.ac.ukacs.org
| Auxiliary System | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Valine-derived | Benzyl bromide | >98:2 |
| Valine-derived | Isopropyl iodide | 97:3 |
| Phenylalanine-derived | Methyl iodide | 95:5 |
| Phenylalanine-derived | Allyl iodide | >98:2 |
This table presents representative data for asymmetric alkylations using N-acyl oxazolidinone auxiliaries, which operate on a similar principle to imidazolidinones, to demonstrate the high levels of diastereoselectivity achievable.
The Michael addition, or conjugate addition, is a crucial reaction for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. When mediated by a chiral auxiliary, this reaction can be rendered highly stereoselective. Chiral N-acyl imidazolidinones serve as effective controllers in such transformations. researchgate.netresearchgate.net The auxiliary is typically attached to the nucleophilic species, and its chiral environment dictates the facial selectivity of the addition to the Michael acceptor. scielo.org.mx
In these reactions, the chiral imidazolidinone scaffold helps to establish a specific conformation of the enolate, which then adds to the unsaturated system with a strong stereochemical bias. nih.gov This strategy has been successfully applied to the synthesis of a variety of chiral compounds. For example, the conjugate addition of organocopper reagents to N-enoyl derivatives of chiral imidazolidinones proceeds with high diastereoselectivity, leading to the formation of β-functionalized carbonyl compounds with excellent enantiomeric purity after cleavage of the auxiliary. The effectiveness of this method is highlighted by the high diastereomeric excesses (d.e.) typically achieved.
| Michael Acceptor (N-enoyl Imidazolidinone) | Nucleophile | Diastereomeric Excess (d.e.) |
| (S)-N-Crotonyl-imidazolidinone derivative | Me₂CuLi | >95% |
| (S)-N-Cinnamoyl-imidazolidinone derivative | Bu₂CuLi | >95% |
| (R)-N-Crotonyl-imidazolidinone derivative | Ph₂CuLi | >95% |
This table illustrates the typical high diastereoselectivity observed in Michael additions directed by chiral auxiliaries like imidazolidinones and their close relatives, oxazolidinones.
The aldol (B89426) reaction is one of the most powerful methods for constructing carbon-carbon bonds while simultaneously creating up to two new stereocenters. scispace.com The use of chiral auxiliaries, such as N-acyl imidazolidinones, has transformed this reaction into a highly reliable and predictable tool for asymmetric synthesis. wikipedia.org Similar to alkylation reactions, the process involves the formation of a boron or titanium (Z)-enolate from the chiral N-acyl imidazolidinone. scispace.com
This enolate has a well-defined, rigid structure due to chelation with the metal center. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side. This results in a highly diastereoselective aldol addition. The predictable stereocontrol offered by these auxiliaries has made them indispensable in the synthesis of complex natural products, particularly polyketides. researchgate.net The stereochemical outcome is consistent and leads to high diastereomeric excess, as shown in the representative data below for analogous oxazolidinone systems. scispace.com
| Auxiliary System | Aldehyde | Diastereomeric Ratio (d.r.) | Yield |
| Valine-derived | Isobutyraldehyde | >99:1 | 85% |
| Valine-derived | Benzaldehyde | 99:1 | 80% |
| Phenylalanine-derived | Propionaldehyde | 98:2 | 89% |
This table shows representative results for asymmetric aldol reactions using Evans oxazolidinone auxiliaries, which function via the same stereocontrol model as related imidazolidinones.
A key principle of green and economically viable chemistry is the ability to recover and reuse expensive reagents. researchgate.net For chiral auxiliaries, which are often used in stoichiometric amounts, efficient recycling is crucial. nih.gov After the desired stereoselective transformation is complete, the auxiliary must be cleaved from the product without causing racemization of the newly formed chiral center. researchgate.net
Common cleavage methods for N-acyl imidazolidinones include:
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂) can saponify the imide to yield the carboxylic acid and the recovered auxiliary. scispace.com
Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiH₄Al) can reduce the carbonyl group to afford the corresponding primary alcohol, releasing the intact auxiliary.
Transesterification: Reaction with alkoxides, for example, sodium methoxide (B1231860) in methanol, can convert the imide into a methyl ester, again freeing the auxiliary for recovery. harvard.edu
The recovered auxiliary, often in high yield (77-95%), can then be purified by crystallization or chromatography and reused in subsequent reactions. scispace.comnih.gov The development of continuous flow processes has further automated the recovery and reuse of auxiliaries, making the process even more efficient and sustainable by minimizing waste and effectively rendering the stoichiometric auxiliary 'pseudo-catalytic'. nih.govrsc.org
This compound as a Versatile Heterocyclic Scaffold
Beyond its temporary role as a chiral director, the this compound ring system can be a permanent and integral part of a larger molecule's final structure. mdpi.com As a heterocyclic scaffold, it provides a stable, three-dimensional framework upon which complex molecular functionality can be built. ontosight.aiontosight.ai The imidazolidinone core is found in numerous biologically active compounds and approved drugs, highlighting its importance as a "privileged" structure in medicinal chemistry. wikipedia.orgresearchgate.net Its chemical properties, including the ability to participate in hydrogen bonding and its conformational rigidity, make it an attractive component for designing molecules that can interact with biological targets like enzymes and receptors. ontosight.ai
The this compound moiety and related imidazolidinones are incorporated into a diverse range of complex molecular structures, from natural product analogues to novel therapeutic agents. mdpi.comresearchgate.net Synthetic chemists utilize the imidazolidinone ring as a central building block, modifying it through substitution at its nitrogen or carbon atoms to create libraries of new compounds for drug discovery. rsc.orgnih.gov
For instance, the imidazolidinone scaffold is a key feature in inhibitors of various enzymes and has been integrated into antiviral (including anti-HIV), anticancer, and antianxiety agents. wikipedia.orgresearchgate.netrsc.org Its ability to form part of a larger, rigid spirocyclic system is also exploited in the synthesis of novel chemical entities with unique three-dimensional shapes, which can lead to new and improved biological activities. nih.gov The inherent stability and synthetic accessibility of the imidazolidinone core ensure its continued use as a foundational element in the construction of complex and medicinally relevant molecules. nih.govnih.gov
Design of Ligands Utilizing the Imidazolidinone Framework
The imidazolidin-2-one scaffold is a prominent structural motif in the design of specialized ligands for various applications, ranging from medicinal chemistry to catalysis. mdpi.comnih.gov Its rigid, five-membered ring structure, combined with the presence of hydrogen bond donors and acceptors, makes it a versatile framework for creating molecules that can bind with high affinity and selectivity to biological targets. nih.gov The design of ligands based on this framework often focuses on modifying the substituents on the nitrogen atoms (N1 and N3) and the carbon atoms of the ring to achieve desired properties.
In medicinal chemistry, the imidazolidin-2-one core is recognized as a key pharmacophore in numerous biologically active compounds. nih.govnih.gov For instance, derivatives have been developed as antagonists for the CCR5 receptor, which is relevant for antiviral therapies. nih.gov The design strategy often involves incorporating aromatic or other functional groups to interact with specific pockets in the target protein. The N-acylimidazolidin-2-ones, for example, are frequently used as chiral auxiliaries, but the core structure is also integral to the molecule's interaction with biological targets in other contexts. researchgate.net
The imidazolidin-2-one ring can act as a bioisostere for other chemical groups like amides or carbamates, offering improved metabolic stability due to the cyclic structure. nih.govresearchgate.net This stability is a significant advantage in drug design, preventing hydrolysis that can occur with non-cyclic analogues. researchgate.net Ligands can be designed to be highly specific. For example, by attaching aryl groups, researchers have created potent inhibitors for enzymes like cyclooxygenase (COX), where the imidazolidinone scaffold helps to properly orient the key interacting moieties within the enzyme's active site. nih.gov
Furthermore, the imidazolidinone framework is utilized in creating peptidomimetics. nih.gov By incorporating the (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi) scaffold into peptides, chemists can induce specific secondary structures, such as γ-turns and ε-turns. nih.gov This ability to control peptide conformation is crucial for designing ligands that mimic natural peptides but with enhanced stability and activity. The N1 position of the imidazolidinone ring is a key point for modification, allowing the attachment of various side chains, including those that can link the ligand to nanoparticles or other surfaces for diagnostic or therapeutic purposes. nih.gov
Below is a table summarizing examples of ligand designs based on the imidazolidinone framework:
| Ligand Class | Design Strategy | Target/Application | Key Findings |
| CCR5 Receptor Antagonists | Introduction of specific substituents on the imidazolidinone ring to enhance binding affinity. | Antiviral (HIV) | The R-enantiomer of certain derivatives showed optimal antiviral activity and favorable pharmacokinetics. nih.gov |
| COX Enzyme Inhibitors | Attachment of aryl groups to the imidazolidinone scaffold to fit into the enzyme's active site. | Anti-inflammatory | Synthesized compounds showed significant inhibition of COX-1 and COX-2 enzymes, in some cases exceeding the activity of reference drugs like celecoxib. nih.gov |
| Peptidomimetics | Incorporation of imidazolidin-2-one-4-carboxylate (Imi) into peptide chains. | Structural biology, Drug design | The scaffold acts as a proline analogue, inducing defined secondary structures and allowing for the introduction of diverse side chains at the N1 position. nih.gov |
| Antimicrobial Agents | Synthesis of bis-cyclic imidazolidin-4-ones. | Antibacterial | Compounds were effective against multidrug-resistant bacteria. nih.gov |
Scaffold Hopping Strategies from Related Heterocycles
Scaffold hopping is a powerful strategy in modern medicinal chemistry used to design new, patentable molecules with similar biological activity to a known parent compound but with a significantly different core structure. nih.govniper.gov.in This approach is crucial for overcoming issues with existing drug candidates, such as poor pharmacokinetic properties, metabolic instability, or toxicity, while retaining the essential pharmacophoric features required for biological activity. nih.govpsu.edu The imidazolidin-2-one ring system can be both a target for scaffold hopping (i.e., being replaced by another heterocycle) or the result of a scaffold hop from a different parent structure.
The fundamental principle of scaffold hopping is to identify isofunctional molecular structures with distinct backbones. nih.govpsu.edu This can involve several types of transformations, categorized by the degree of structural change:
Heterocycle Replacements (1° hop): This involves minor changes, such as replacing a carbon atom with a heteroatom (or vice-versa) within a ring or swapping one heterocyclic ring for another. nih.govniper.gov.in For example, a metabolically labile phenyl group in a lead compound might be replaced with a more stable pyridyl ring. niper.gov.in Similarly, an oxazolidinone core, a close structural relative of imidazolidin-2-one, could be swapped to subtly alter properties like hydrogen bonding capacity and metabolic stability. The switch from an oxazolidinone to an imidazolidin-2-one introduces an additional N-H donor, which can form new interactions with a biological target. nih.gov
Ring Opening and Closure (2° hop): This strategy alters the flexibility of a molecule. nih.govniper.gov.in An existing ring can be opened to create a more flexible acyclic structure, or an acyclic portion of a molecule can be cyclized to form a new ring system, such as an imidazolidin-2-one, thereby reducing conformational flexibility and potentially increasing binding affinity. nih.gov
Peptidomimetics (3° hop): In this approach, a peptide backbone is replaced with a non-peptide scaffold that mimics the spatial arrangement of key side chains. The imidazolidin-2-one framework itself can be used as a scaffold in peptidomimetic design to replicate specific peptide turns. nih.gov
Topology-Based Hopping (4° hop): This involves a complete change in the molecular backbone, guided by shape and pharmacophore similarity rather than structural relationship. niper.gov.in
The table below provides illustrative examples of scaffold hopping strategies relevant to heterocyclic compounds.
| Original Scaffold | Hopped Scaffold | Purpose of the Hop | Outcome |
| Imidazopyridine | 1,2,4-Triazolopyridine | Improve metabolic stability | Blocked site of metabolism and reduced lipophilicity, leading to better metabolic profile. niper.gov.in |
| Phenyl Ring | Pyridyl or Pyrimidyl Ring | Enhance metabolic stability | Increased half-life due to the introduction of nitrogen atoms into the aromatic system. niper.gov.in |
| Flavones/Aurones | 2-Arylideneimidazo[1,2-a]pyridinones | Improve anticancer activity and novelty | Scaffold-hopped analogues showed significantly higher potency as topoisomerase II inhibitors. |
| Diazepanone (in Caprazamycins) | Isoxazolidine | Simplify molecular structure | The new scaffold retained good antibacterial activity while being less structurally complex. niper.gov.in |
These examples underscore the utility of scaffold hopping as a rational design strategy. By modifying or replacing a core heterocycle like imidazolidin-2-one, medicinal chemists can explore new chemical space and develop improved therapeutic agents. nih.gov
Derivatization Strategies for 1 Cyclopentylimidazolidin 2 One for Research Applications
N-Functionalization of the Imidazolidinone Nitrogen Atoms
Standard N-alkylation or N-arylation reactions can be employed to introduce diverse substituents. For instance, reaction with alkyl halides, tosylates, or mesylates in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) can yield N3-alkylated derivatives. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be utilized to form N3-aryl or N3-heteroaryl analogs. Acylation with acyl chlorides or acid anhydrides would yield the corresponding N3-acyl derivatives. These strategies allow for the introduction of various functional groups, including but not limited to, alkyl chains, aromatic rings, and heterocyclic systems, thereby systematically modifying the compound's steric and electronic profile. organic-chemistry.org
Table 1: Potential N-Functionalization Reactions for 1-Cyclopentylimidazolidin-2-one
| Reagent Class | Reaction Type | Potential Functional Group (R) |
| Alkyl Halide (R-X) | N-Alkylation | Methyl, Ethyl, Benzyl |
| Aryl Halide (Ar-X) | Buchwald-Hartwig Amination | Phenyl, Pyridyl, Thienyl |
| Acyl Chloride (RCOCl) | N-Acylation | Acetyl, Benzoyl |
| Isocyanate (R-NCO) | Addition | N'-Alkyl/Aryl Urea (B33335) |
| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonylation | Tosyl, Mesyl |
Modifications on the Cyclopentyl Moiety
Altering the cyclopentyl group offers another avenue for derivatization, although it is often more challenging than N-functionalization. Strategies for modifying saturated carbocycles typically involve C-H activation or functionalization of a pre-installed chemical handle. nih.govnih.gov
For this compound, direct C-H functionalization of the cyclopentyl ring could be explored using modern catalytic methods. Transition-metal-catalyzed reactions, potentially directed by the adjacent imidazolidinone nitrogen, could enable the regioselective introduction of functional groups. nih.govrsc.orgosti.gov Alternatively, a synthetic approach starting from a functionalized cyclopentylamine (B150401) (e.g., hydroxycyclopentylamine, aminocyclopentanecarboxylic acid) could be used to build the imidazolidinone ring, thereby incorporating diversity at the cyclopentyl moiety from the outset. nih.gov Such modifications can influence the molecule's interaction with biological targets and alter its pharmacokinetic properties by changing its size, shape, and polarity. biomedres.us
Table 2: Conceptual Strategies for Cyclopentyl Moiety Modification
| Strategy | Approach | Example Transformation |
| C-H Functionalization | Directed or non-directed catalytic C-H oxidation/amination/halogenation. | Introduction of hydroxyl, amino, or halide groups onto the cyclopentyl ring. |
| De Novo Synthesis | Use of functionalized cyclopentylamine precursors. | Synthesis from 4-hydroxycyclopentylamine to yield a hydroxylated analog. |
| Ring Modification | Radical-based reactions or ring-opening/closing sequences. | Introduction of unsaturation or substituents via radical intermediates. |
Ring-Opening and Rearrangement Reactions of the Imidazolidinone Core
The imidazolidinone ring, a cyclic urea, is generally stable but can undergo ring-opening under harsh conditions, such as strong acid or base hydrolysis, which would cleave the amide bonds to yield the corresponding diamine precursor, N-cyclopentylethylenediamine. researchgate.net While this is typically a decomposition pathway, controlled ring-opening could be used synthetically to access linear analogs.
Rearrangement reactions of the imidazolidinone core itself are not commonly reported but can be conceptualized based on general organic principles. Reactions that proceed through strained intermediates or involve specific functional group manipulations could potentially lead to ring expansion, contraction, or other skeletal reorganizations. berhamporegirlscollege.ac.inlibretexts.orgyoutube.com For example, a reaction sequence involving the introduction of specific functional groups on the ring carbons could set the stage for a pinacol-type or other named rearrangement, potentially yielding novel heterocyclic scaffolds. berhamporegirlscollege.ac.inlibretexts.org Such transformations, while synthetically complex, offer pathways to structurally unique compound families that are not accessible through simple functionalization. For instance, a Meinwald-type rearrangement could be envisioned following the formation of an oxaziridine (B8769555) intermediate from an imine precursor. acs.org
Library Synthesis Approaches for Analog Development
The development of analogs for research applications greatly benefits from library synthesis, where numerous related compounds are prepared simultaneously. Both solid-phase and solution-phase parallel synthesis techniques are applicable to the this compound scaffold. nih.govacs.orgnih.gov
A common strategy for library synthesis involves a versatile synthetic route where one or more building blocks can be easily varied. For the imidazolidinone core, a library could be generated by reacting a panel of diverse 1,2-diamines with a carbonylating agent, or by reacting a common diamine (like N-cyclopentylethylenediamine) with a library of isocyanates or other reagents to functionalize the second nitrogen. nih.govmdpi.com Solid-phase synthesis, where the growing molecule is attached to a resin, is particularly powerful. nih.govconicet.gov.ar For example, a resin-bound amino acid could be derivatized with a cyclopentyl group and an alkyne, followed by a gold-catalyzed cyclization to form the imidazolidinone ring, allowing for purification by simple filtration before cleaving the final products from the resin. nih.govconicet.gov.ar This approach enables the rapid generation of a multitude of analogs for screening in research applications.
Table 3: Illustrative Building Blocks for a Parallel Synthesis Library
| Component 1 (Diamine Precursor) | Component 2 (Carbonyl Source) | Component 3 (N3-Electrophile) | Resulting Diversity |
| N-Cyclopentylethylenediamine | Phosgene (B1210022), CDI | Alkyl Halides | Variation at N3 |
| N-Phenyl-ethylenediamine | Phosgene, CDI | Benzyl Bromide | Variation at N1 |
| N-Cyclopentylethylenediamine | Isocyanates (R-NCO) | (Not Applicable) | Variation at N3 |
| Functionalized Cyclopentylamines | CDI, Triphosgene | Alkyl Halides | Variation on Cyclopentyl Ring and N3 |
Computational and Theoretical Studies on 1 Cyclopentylimidazolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Cyclopentylimidazolidin-2-one at the atomic level. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's electronic landscape.
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies.
A key aspect of DFT analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, indicated by a deep red color on the MEP map, making it a primary site for electrophilic attack. Conversely, the hydrogen atoms on the nitrogen atoms and the cyclopentyl ring would exhibit positive potential, appearing in shades of blue.
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| N-C(O) | ~1.38 Å | |
| N-C(H2) | ~1.46 Å | |
| C-C (ring) | ~1.54 Å | |
| Bond Angle | N-C-N | ~108° |
| C-N-C(O) | ~112° | |
| Dihedral Angle | C-N-C-C | Varies with conformation |
Note: The values presented are hypothetical and representative of what would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org
For this compound, the HOMO is typically localized on the imidazolidinone ring, particularly involving the lone pairs of the nitrogen and oxygen atoms. The LUMO, on the other hand, is often centered on the carbonyl group's π* anti-bonding orbital. Analysis of the FMOs helps in predicting how the molecule will interact with other reagents. For instance, in a reaction with an electrophile, the HOMO's shape and energy would dictate the site of attack.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capability |
| LUMO | 1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 7.7 | Chemical reactivity index |
Note: These energy values are illustrative and would be determined through quantum chemical calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com The cyclopentyl group attached to the imidazolidinone ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. youtube.com Similarly, the five-membered imidazolidinone ring itself can exhibit slight puckering.
The orientation of the cyclopentyl ring relative to the imidazolidinone ring gives rise to different conformers with varying steric energies. Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable, low-energy conformations. This is critical as the biological activity or reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. The relative energies of these conformers determine their population at a given temperature.
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum chemical calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand their behavior in a more realistic environment, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can reveal how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how this solvation shell influences the molecule's conformational preferences. nih.gov For example, polar solvents are likely to form hydrogen bonds with the carbonyl oxygen and the N-H protons of the imidazolidinone ring, which can stabilize certain conformations over others. These simulations can also provide insights into the dynamic fluctuations of the molecule, including the puckering of the cyclopentyl ring and its rotation relative to the imidazolidinone core.
Prediction of Reaction Pathways and Transition States using Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of high-energy transition states. By calculating the energy changes along a proposed reaction coordinate, chemists can determine the feasibility of a reaction and predict its mechanism.
For this compound, one could computationally investigate various reactions, such as N-alkylation, hydrolysis of the urea (B33335) moiety, or reactions involving the cyclopentyl group. DFT calculations can be used to locate the structures of the transition states connecting reactants to products. The energy barrier (activation energy) associated with the transition state provides a quantitative measure of the reaction rate. This predictive power is instrumental in designing synthetic routes and understanding the chemical stability of the molecule.
In Silico Screening and Virtual Design of this compound Analogs
In silico screening and virtual design are computational techniques used to identify and optimize new molecules with desired properties, often in the context of drug discovery. researchgate.netnih.gov Starting with the core structure of this compound, virtual libraries of analogs can be created by systematically modifying the cyclopentyl group or substituting other positions on the imidazolidinone ring.
These virtual analogs can then be rapidly screened for properties such as binding affinity to a biological target (through molecular docking), ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. nih.gov For instance, if this compound were a lead compound for a particular enzyme, docking simulations could predict how well its analogs fit into the enzyme's active site. This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the laboratory, saving time and resources.
Future Perspectives and Emerging Research Avenues for 1 Cyclopentylimidazolidin 2 One
Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes is paramount for the widespread adoption of any chemical compound. For 1-Cyclopentylimidazolidin-2-one, future research in synthetic methodologies is expected to focus on greener, more atom-economical, and scalable processes.
Furthermore, the exploration of alternative starting materials derived from renewable feedstocks could enhance the green credentials of this compound synthesis. Biorenewable sources of cyclopentyl amine and ethylene (B1197577) diamine could be investigated as viable starting points.
| Proposed Synthetic Route | Key Features | Potential Advantages |
| Catalytic Cyclization | Use of transition metal or organocatalysts | Higher yields, milder reaction conditions, fewer byproducts |
| One-Pot Synthesis | Combination of multiple reaction steps in a single vessel | Reduced solvent waste, time and energy savings |
| Bio-based Feedstocks | Utilization of renewable starting materials | Improved sustainability, lower carbon footprint |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced mechanistic investigations will likely employ a combination of experimental and computational techniques.
In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the identification of transient intermediates. These experimental insights, when coupled with Density Functional Theory (DFT) calculations, can elucidate reaction pathways, transition state geometries, and activation energies. Such studies are invaluable for catalyst development and reaction optimization.
Isotopic labeling studies could also be employed to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.
Expanded Applications in Asymmetric Synthesis and Catalyst Design
Imidazolidin-2-one scaffolds are central to the design of highly effective organocatalysts, particularly for asymmetric reactions. A significant future research avenue for this compound lies in its potential as a chiral ligand or catalyst.
By introducing chirality into the cyclopentyl ring or at other positions of the imidazolidin-2-one core, novel chiral catalysts can be developed. These catalysts could be applied to a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to produce enantiomerically enriched products. The bulky cyclopentyl group could play a crucial role in defining the steric environment around the catalytic center, thereby influencing stereoselectivity.
The immobilization of these chiral catalysts on solid supports is another promising area of research. This would facilitate catalyst recovery and reuse, making the processes more economically viable and environmentally friendly.
| Potential Asymmetric Reaction | Catalyst Type | Expected Outcome |
| Aldol Reaction | Chiral this compound derivative | High enantioselectivity in the formation of β-hydroxy ketones |
| Michael Addition | Supported chiral this compound catalyst | Enantiomerically enriched conjugate addition products |
| Diels-Alder Reaction | Lewis acid-activated chiral this compound | High stereoselectivity in the formation of cyclic compounds |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.
Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net Furthermore, the hazardous reagents or intermediates that might be involved in the synthesis can be generated and consumed in situ, minimizing risks. nih.gov
The coupling of flow reactors with automated synthesis platforms, incorporating real-time analytics and feedback loops for self-optimization, could accelerate the discovery of new derivatives and applications of this compound. researchgate.net
Synergistic Experimental and Computational Research
The synergy between experimental and computational chemistry is a powerful tool for modern chemical research. For this compound, a combined approach will be instrumental in guiding research efforts and accelerating discoveries.
Computational modeling, using methods such as molecular dynamics and quantum mechanics, can be used to predict the physicochemical properties, conformational preferences, and reactivity of this compound and its derivatives. These predictions can then be validated through targeted experiments. For example, computational screening could identify promising catalyst structures based on the this compound scaffold, which can then be synthesized and tested in the laboratory.
This iterative cycle of prediction, synthesis, and testing will not only deepen the fundamental understanding of this compound but also streamline the development of its practical applications.
| Research Area | Experimental Technique | Computational Method | Synergistic Goal |
| Catalyst Design | High-throughput screening | Molecular docking and DFT | Rational design of highly selective catalysts |
| Reaction Optimization | Kinetic studies using spectroscopy | Transition state theory calculations | Elucidation of reaction mechanisms and optimization of conditions |
| Material Properties | X-ray crystallography, DSC | Molecular dynamics simulations | Prediction and understanding of solid-state properties |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 1-Cyclopentylimidazolidin-2-one during synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques (e.g., -NMR, -NMR, and IR) to verify functional groups and cyclopentyl-imidazolidinone connectivity. Purity assessment should employ HPLC or GC-MS to quantify impurities, supplemented by elemental analysis for empirical formula validation. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Document all characterization data in the main text if critical to the study; otherwise, include extensive details in supplementary materials .
Q. What experimental design considerations are essential for optimizing the synthesis of this compound derivatives?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using a Design of Experiments (DoE) approach. Track yield and purity at each stage via TLC or LC-MS. Compare results with analogous imidazolidinone derivatives to identify trends. Limit the main text to 3–5 key derivatives, with full synthetic protocols for additional compounds provided in supplementary files. Always reference established procedures for known intermediates .
Q. How should researchers address solubility challenges when testing this compound in biological assays?
- Methodological Answer : Pre-screen solvents (e.g., DMSO, ethanol) for compatibility with assay conditions. Use dynamic light scattering (DLS) to detect aggregation. If solubility is poor, consider prodrug strategies or salt formation. Include solubility data under "Materials and Methods," noting deviations from protocols and their impact on reproducibility .
Advanced Research Questions
Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity against target proteins like enzymes or receptors. Validate docking poses with molecular dynamics simulations (AMBER or GROMACS) to evaluate stability. Include Lipinski’s Rule of Five compliance and ADME (Absorption, Distribution, Metabolism, Excretion) predictions using tools like SwissADME. Ensure docking figures and violation data are included in supplementary materials .
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies involving this compound?
- Methodological Answer : Cross-validate in vitro results with orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays). For in vivo discrepancies, analyze pharmacokinetic parameters (bioavailability, half-life) via LC-MS/MS. Use mixed-methods frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to isolate variables like metabolism or tissue penetration. Discuss limitations transparently in the "Results" and "Discussion" sections .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For longitudinal data, employ mixed-effects models. Report confidence intervals and effect sizes in tables, avoiding raw data dumps. Address outliers using Grubbs’ test or robust statistical methods .
Q. How should researchers design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Systematically vary substituents on the cyclopentyl or imidazolidinone moieties. Use principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural features with activity. Include 3D-QSAR models (e.g., CoMFA/CoMSIA) if applicable. Publish synthetic routes and spectral data for all analogs in supplementary materials to enable replication .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility when reporting synthetic protocols for this compound?
- Methodological Answer : Provide exact molar ratios, reaction times, temperatures, and purification methods (e.g., column chromatography gradients). Use IUPAC nomenclature consistently. For novel compounds, include values (TLC), melting points, and spectral artifacts (e.g., solvent peaks in NMR). Reference commercial suppliers (e.g., Sigma-Aldrich) for reagents and instruments .
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. IR) during characterization?
- Methodological Answer : Re-run analyses under standardized conditions (deuterated solvents, dry samples). Cross-check with computational predictions (e.g., ACD/Labs NMR simulator) or consult crystallographic data. If contradictions persist, discuss possible isomerism or dynamic effects in the "Discussion" section. Avoid overinterpretation without corroborating evidence .
Tables for Key Methodological Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
